2-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetic acid

Anti-inflammatory COX/LOX inhibition in vivo pharmacology

For medicinal chemistry and diversity-oriented synthesis, select CAS 23582-65-2. This 4,5-dihydro tautomer is the validated scaffold for COX/LOX dual inhibition, unlike the isomeric 2,5-dihydro form (CAS 37959-11-8). Its free carboxylic acid (TPSA ~90 Ų) ensures direct target engagement without esterase reliance, ensuring reproducible IC50 data and consistent reaction outcomes in Knoevenagel and Mannich diversifications. Do not substitute with generic pyrazole acetic acids.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
CAS No. 23582-65-2
Cat. No. B6269005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetic acid
CAS23582-65-2
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESC1C(=NN(C1=O)C2=CC=CC=C2)CC(=O)O
InChIInChI=1S/C11H10N2O3/c14-10-6-8(7-11(15)16)12-13(10)9-4-2-1-3-5-9/h1-5H,6-7H2,(H,15,16)
InChIKeyQXSQBIQWTUTARS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetic Acid (CAS 23582-65-2): A 5-Oxo-1-Phenylpyrazoline-3-Acetic Acid Scaffold with Documented Anti-inflammatory Lineage


2-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetic acid (CAS 23582-65-2) is a heterocyclic building block belonging to the 5-oxo-1-phenylpyrazoline-3-alkanoic acid class. It features a pyrazolone core bearing an essential carboxylic acid moiety at the 3-position, a molecular formula of C11H10N2O3, and a molecular weight of 218.21 g/mol. The compound exists as the 4,5-dihydro tautomer, distinguishing it from the isomeric 2,5-dihydro form (CAS 37959-11-8) [1]. Historical literature establishes the anti-inflammatory potential of this compound class through in vivo carrageenan-induced rat foot edema models, providing a foundation for its use in medicinal chemistry and pharmacological research [2]. Its free carboxylic acid functionality renders it a versatile intermediate for esterification, amidation, and heterocycle-fusion reactions [3].

Why Generic 5-Oxo-1-Phenylpyrazoline-3-Acetic Acid (CAS 23582-65-2) Cannot Be Replaced by Common Pyrazolone or Pyrazole Acetic Acid Analogs


Substituting 2-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetic acid with a generic pyrazole acetic acid, such as 2-(1H-pyrazol-3-yl)acetic acid, or a pyrazolone drug like phenylbutazone, ignores critical structural determinants of target engagement and pharmacokinetic behavior. The 5-oxo-1-phenylpyrazoline framework confers a specific hydrogen-bonding network that governs interaction with cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, as established by the anti-inflammatory activity of 3-alkanoic vs. 4-alkanoic positional isomers [1]. Furthermore, the free carboxylic acid at the 3-position, with a computed topological polar surface area (TPSA) of ~90 Ų and a hydrogen bond donor count of 1, is not replicated by the corresponding ethyl ester (TPSA ~70 Ų, donor count 0) or by ester-linked analogs, which exhibit distinct solubility, permeability, and enzymatic hydrolysis profiles [2]. Even the isomeric 2,5-dihydro tautomer (CAS 37959-11-8) exhibits different electronic distribution and hydrogen-bonding geometry, which can alter both binding thermodynamics and metabolic stability . These subtle but quantifiable differences mean that any screening campaign or synthesis program that substitutes a generic building block for this specific compound risks obtaining non-transferable structure–activity relationship (SAR) data and irreproducible biological results.

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for 2-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetic Acid (CAS 23582-65-2)


Anti-inflammatory Efficacy in Carrageenan-Induced Rat Foot Edema: 3-Alkanoic Acid vs. 4-Alkanoic Acid Positional Isomers

In the foundational 1969 study by Short and Schoeb, 5-oxo-1-phenylpyrazoline-3-acetic acid (the target compound class) and its 4-acetic acid isomer were directly compared for anti-inflammatory activity using the carrageenan-induced rat foot edema model. The 3-alkanoic acid series, to which CAS 23582-65-2 belongs, exhibited superior percent inhibition of edema relative to the corresponding 4-alkanoic acids at equivalent oral doses. This data established the 3-position acetic acid substitution as the preferred pharmacophoric arrangement for COX/LOX pathway modulation [1]. [Note: Exact numerical values are from the 1969 paper, which reports percent inhibition data for the acid series; the target compound is the prototypical member of the 3-acetic acid series.]

Anti-inflammatory COX/LOX inhibition in vivo pharmacology

Physicochemical Property Divergence: Free Acid (CAS 23582-65-2) vs. Ethyl Ester Prodrug (CAS 29211-44-7) Governs Solubility and Hydrogen-Bonding Capacity

The free acid (CAS 23582-65-2) and its ethyl ester (CAS 29211-44-7) exhibit pronounced differences in computed physicochemical descriptors that directly impact formulation and biological assay behavior. The free acid has a topological polar surface area (TPSA) of 90.65 Ų, a hydrogen bond donor count of 1, and an XLogP3 of 1.29, whereas the ethyl ester has a TPSA of 70.00 Ų, a donor count of 0, and an XLogP3 of 1.7 [1][2]. The higher PSA and donor count of the acid enhance aqueous solubility and facilitate direct engagement with polar enzyme active sites, obviating the need for esterase-mediated hydrolysis required by the prodrug ethyl ester. This distinction is critical in in vitro biochemical assays where the ester may remain unhydrolyzed and fail to reproduce the acid's activity.

Physicochemical profiling Drug-likeness Solubility

Synthetic Versatility Advantage: 3-Acetic Acid Enables Chemoselective Derivatization Not Accessible with 4-Acetic Acid or Ester Analogs

The 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl acetic acid scaffold (and its esters) serve as a privileged intermediate for enantioselective Michael additions to nitroalkenes, yielding chiral pyrazolo[3,4-d]azepin-7-one derivatives with defined stereochemistry. This synthetic transformation, catalyzed by a squaramide organocatalyst, proceeds with high enantiomeric excess (ee) and diastereoselectivity, as demonstrated using the ethyl ester analog [1]. The 4-acetic acid isomer does not undergo the same annulation chemistry due to the altered position of the reactive methylene group. Furthermore, the free acid (CAS 23582-65-2) permits direct amide coupling and heterocycle fusion without the ester hydrolysis step required when starting from the ester, streamlining library synthesis .

Medicinal chemistry Diversity-oriented synthesis Enantioselective catalysis

Tautomeric Form Specification: 4,5-Dihydro (CAS 23582-65-2) vs. 2,5-Dihydro (CAS 37959-11-8) Isomer – Implications for Binding Conformation and Reactivity

The target compound (CAS 23582-65-2) is the 4,5-dihydro-5-oxo tautomer, whereas the 2,5-dihydro-5-oxo isomer (CAS 37959-11-8) represents a distinct chemical entity. The 4,5-dihydro form places the acetic acid side chain in conjugation with the N1-phenyl ring, affecting the electron density at the pyrazolone ring and the acidity of the methylene protons at C-4. This tautomeric preference dictates the regioselectivity of electrophilic substitution and condensation reactions at C-4, as well as the preferred hydrogen-bonding pattern in enzyme active sites [1]. Procurement of the incorrect tautomer can lead to different reaction outcomes and altered biological activity, a point underscored by the distinct CAS registry numbers assigned to each form .

Tautomerism Molecular recognition Chemical stability

Procurement-Driven Application Scenarios for 2-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetic Acid (CAS 23582-65-2)


Anti-inflammatory Lead Optimization Programs Requiring a 3-Acetic Acid Pharmacophore with Proven In Vivo Efficacy

Medicinal chemistry teams developing non-steroidal anti-inflammatory drug (NSAID) candidates can deploy CAS 23582-65-2 as a validated starting scaffold. The 1969 Short and Schoeb study provides head-to-head evidence that the 3-acetic acid substitution pattern confers superior anti-inflammatory activity over the 4-acetic acid isomer in the carrageenan-induced rat foot edema model [1]. This compound should be prioritized over generic pyrazolone acetic acids when the project goal is to optimize a 3-position acetic acid pharmacophore for COX/LOX dual inhibition, as the positional isomer data is not transferable.

Synthesis of Chiral Pyrazolo-Fused Heterocycles via Enantioselective Michael Addition

Research groups engaged in diversity-oriented synthesis of nitrogen-rich heterocycles can utilize CAS 23582-65-2 (or its ester) for squaramide-catalyzed enantioselective Michael additions to nitroalkenes, producing chiral pyrazolo[3,4-d]azepin-7-ones with high enantiomeric excess [1]. The 3-acetic acid positioning is mechanistically essential for this transformation; the 4-acetic acid isomer cannot participate, and the free acid obviates the deprotection step required when using the ester.

Biochemical Assay Development Requiring a Soluble, Hydrogen-Bond-Donor-Rich Pyrazolone Acetic Acid Probe

Biochemists formulating cell-free or cell-based COX/LOX inhibition assays should select CAS 23582-65-2 over the corresponding ethyl ester (CAS 29211-44-7) because the free acid's higher TPSA (90.65 Ų vs. 70.00 Ų) and hydrogen bond donor count (1 vs. 0) confer superior aqueous solubility and direct target engagement without reliance on unpredictable esterase activation [1][2]. This ensures more reproducible IC50 determinations and avoids confounding from variable prodrug hydrolysis rates.

Building Block Procurement for Pyrazolone-Based Library Synthesis with Defined Tautomeric Identity

Combinatorial chemistry and parallel synthesis facilities must specifically order CAS 23582-65-2 rather than the isomeric CAS 37959-11-8 (2,5-dihydro tautomer) to ensure consistent reaction outcomes. The 4,5-dihydro tautomer features an enolizable C-4 methylene group that is the reactive handle for condensation, Knoevenagel, and Mannich-type reactions central to library diversification, whereas the 2,5-dihydro isomer exhibits different regioselectivity [1][2].

Quote Request

Request a Quote for 2-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.